4-Hydroxyretinal

Description

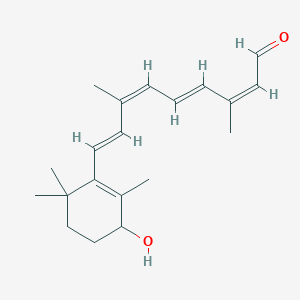

Structure

2D Structure

Properties

CAS No. |

18344-42-8 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2Z,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12- |

InChI Key |

CYVVUYORRQQAQE-ITCDGTHUSA-N |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Synonyms |

4-Hydroxyretinal; |

Origin of Product |

United States |

Biological Distribution and Ecological Context of 4 Hydroxyretinal

Unique Presence as a Visual Chromophore in Select Marine Species

Current scientific knowledge identifies 4-hydroxyretinal as a functional visual pigment chromophore in only one known animal, the bioluminescent firefly squid, Watasenia scintillans. nih.govnih.gov This deep-sea cephalopod possesses a complex visual system that utilizes a trio of chromophores to perceive its environment. While retinal (Vitamin A1 aldehyde) and 3-dehydroretinal (Vitamin A2 aldehyde) are commonly found in the visual pigments of terrestrial, freshwater, and marine animals, 11-cis-4-hydroxyretinal has been identified as the specific chromophore of one of the squid's three visual pigments. nih.gov Its presence underscores a unique adaptation within this particular marine invertebrate.

The firefly squid, an inhabitant of the deep waters of the Western Pacific, possesses a highly specialized retina that is stratified into distinct layers, each containing different visual pigments. oup.com This anatomical arrangement is a testament to the squid's adaptation to a variable light environment, which includes faint downwelling sunlight and bioluminescence from its own photophores and other deep-sea organisms. wikipedia.organimaldiversity.org

The retina of Watasenia scintillans contains three distinct visual pigments, each based on a different chromophore and with a specific absorption maximum (λmax):

A pigment based on retinal with a λmax of approximately 484 nm, which is distributed throughout the entire retina. nih.gov

A pigment based on 3-dehydroretinal , with a λmax of about 500 nm. nih.govnih.gov

A pigment based on This compound , exhibiting a λmax of around 470 nm. nih.gov

The pigments based on 3-dehydroretinal and this compound are not uniformly distributed but are localized in a specialized, thickened region of the ventral retina. nih.govoup.com This area is anatomically positioned to receive downwelling light from the surface. The distal layer of this region contains the this compound-based pigment, while the proximal layer houses the 3-dehydroretinal-based pigment. oup.com This segregation of pigments within the retina is a key feature of the firefly squid's visual system.

**Table 1: Visual Pigments in the Retina of *Watasenia scintillans***

| Chromophore | Absorption Maximum (λmax) | Retinal Location |

|---|---|---|

| Retinal | ~484 nm | Distributed throughout the retina |

| This compound | ~470 nm | Distal layer of the ventral retina |

| 3-Dehydroretinal | ~500 nm | Proximal layer of the ventral retina |

Comparative Analysis of Hydroxyretinal Distribution Across Animal Phyla (e.g., Invertebrates vs. Vertebrates)

The distribution of visual chromophores shows significant variation between invertebrates and vertebrates. The visual systems of most vertebrates are based on retinal (A1) and 3-dehydroretinal (A2), with the latter being more common in freshwater and some marine species. nih.gov Invertebrates, which constitute the vast majority of animal species, also predominantly utilize retinal and, in some insects, 3-hydroxyretinal (B16449). nih.gov

However, the occurrence of this compound appears to be an exception to these general patterns. To date, this compound has only been identified in the invertebrate Watasenia scintillans. Extensive surveys of visual pigments across a wide range of animal phyla have not reported its presence in other invertebrates or in any vertebrates. This suggests that the enzymatic pathway for synthesizing this compound and the specific opsin that can accommodate it may be a rare evolutionary innovation. While invertebrates and vertebrates share the fundamental mechanism of using a retinal-based chromophore bound to an opsin protein, the specific chemical modifications of the retinal molecule, such as the addition of a hydroxyl group at the 4-position, are not widely conserved. The mechanism of photoactivation also shows fundamental differences between the two groups, with invertebrate rhodopsins having a simpler activation mechanism compared to their vertebrate counterparts. pnas.orgnih.gov

Ecological Adaptations Implicated by this compound Utilization in Specialized Visual Systems

The unique presence of this compound in the firefly squid is strongly indicative of an ecological adaptation to its specific visual challenges in the deep sea. The squid engages in diel vertical migration, moving from depths of 200-400 meters during the day to shallower waters at night. wikipedia.org This exposes it to a range of light conditions, from the dim, blue-shifted downwelling sunlight to the point-source flashes of bioluminescence used for communication, camouflage, and predation. wikipedia.organimaldiversity.org

The possession of three different visual pigments, including the one based on this compound, likely enables the firefly squid to have some form of color discrimination. wikipedia.org This would be a significant advantage in its environment. The this compound-based pigment, with its peak sensitivity at 470 nm, is well-suited to detect the predominantly blue light of the deep sea. The stratified structure of the ventral retina, with the this compound pigment layer acting as a filter for the underlying 3-dehydroretinal pigment layer, further enhances the squid's ability to discriminate between different wavelengths of light. oup.com This "banked retina" is a sophisticated adaptation that allows for differential spectral filtering, potentially enabling the squid to distinguish between ambient light and the bioluminescence of prey, predators, or mates. oup.com The ability to perceive different colors in a dimly lit environment is a rare and valuable adaptation that has been a subject of significant research in deep-sea organisms. europa.euuq.edu.au

Molecular and Functional Biochemistry of 4 Hydroxyretinal in Visual Phototransduction

Opsin-Chromophore Interactions and Visual Pigment Formation

The formation of a functional visual pigment involves the precise interaction and covalent linkage of the chromophore to the opsin protein, followed by the influence of the protein environment on the chromophore's properties.

Like other retinaldehyde chromophores, 4-hydroxyretinal binds covalently to a specific lysine (B10760008) residue within the opsin protein, typically located in transmembrane helix 7, via a protonated Schiff base linkage. nih.govelifesciences.orgasianpubs.org This linkage is crucial for enabling the visual pigment to absorb visible light. elifesciences.orgucl.ac.uk The formation of the protonated Schiff base results in the delocalization of pi electrons along the chromophore's conjugated system, which is necessary for shifting its absorption maximum from the ultraviolet range into the visible spectrum. ucl.ac.uk The positive charge on the protonated Schiff base is stabilized by a negatively charged amino acid residue, known as a counterion, provided by the opsin protein environment. nih.govelifesciences.org

The opsin protein environment plays a critical role in fine-tuning the spectral absorption characteristics of the bound chromophore and influencing its stability. utoronto.ca Specific amino acid residues lining the chromophore-binding pocket interact with this compound through various non-covalent forces, such as electrostatic interactions and van der Waals forces. asianpubs.orgutoronto.ca These interactions influence the electronic structure of the chromophore, thereby shifting its wavelength of maximum absorption (λmax). utoronto.ca The presence of the 4-hydroxyl group on this compound can alter these interactions compared to retinal, contributing to differences in spectral tuning and potentially affecting the stability of the visual pigment or the kinetics of pigment regeneration. nih.govarvojournals.org While it was once thought that the hydroxyl group might form a hydrogen bond with the opsin, studies suggest this is not necessarily the case, and the effect is more related to altered protein-chromophore interactions due to the modified geometry of the hydroxyretinal. nih.govebi.ac.uk

Photophysical Mechanisms and Spectral Characteristics of this compound-Based Visual Pigments

Upon absorbing a photon, this compound-based visual pigments undergo a series of rapid photophysical transformations that initiate the visual signaling cascade.

The primary photochemical event in visual phototransduction is the light-induced isomerization of the 11-cis configuration of the chromophore to its all-trans form. wikipedia.orgpnas.org This ultrafast process, occurring on the femtosecond timescale, involves rotation around the C11=C12 double bond of the polyene chain. pnas.orgucl.ac.uknih.gov The protein environment of the opsin facilitates this efficient isomerization. nih.gov While the fundamental photoisomerization mechanism is conserved, the presence of the 4-hydroxyl group on this compound may subtly influence the dynamics of this process compared to retinal, potentially affecting the efficiency or specific conformational changes immediately following light absorption.

The spectroscopic properties of this compound-based visual pigments are characterized by their absorption spectra, with a distinct wavelength of maximum absorption (λmax). The λmax is determined by the interplay between the chromophore's intrinsic electronic structure and the surrounding opsin environment. utoronto.ca

Studies on visual pigments containing this compound have shown specific λmax values. For instance, a visual pigment from the deep-sea bioluminescent squid Watasenia scintillans utilizing this compound has a λmax at 470 nm. cambridge.orgresearchgate.netnih.gov In contrast, the same opsin combined with retinal has a λmax at 484 nm. cambridge.org Regenerated pigments in bleached salamander rods with 11-cis this compound exhibited a λmax at 478 nm. cambridge.org These values highlight the spectral tuning effect of the 4-hydroxyl group.

Here is a table summarizing some reported λmax values for visual pigments with different chromophores and opsins:

| Opsin Source | Chromophore | λmax (nm) | Reference |

| Watasenia scintillans squid | Retinal (A1) | 484 | cambridge.org |

| Watasenia scintillans squid | This compound (A4) | 470 | cambridge.orgresearchgate.netnih.gov |

| Salamander rods | 11-cis Retinal (A1) | ~520 | nih.gov |

| Salamander rods | 11-cis this compound (A4) | ~470, 478 | cambridge.orgnih.gov |

| Bovine opsin (regenerated) | 11-cis this compound (A4) | ~470 | ebi.ac.uk |

A notable influence of the 4-hydroxyl group on the spectral properties of visual pigments is the induction of a hypsochromic shift (blueshift) in the λmax compared to pigments formed with retinal (A1). cambridge.orgnih.govnih.govnih.gov This means that visual pigments containing this compound absorb light at shorter wavelengths. The blueshift observed with this compound, as demonstrated by the examples above (e.g., 14 nm blueshift in Watasenia scintillans squid), is attributed to altered interactions between the chromophore and the opsin protein environment due to the presence of the hydroxyl group. cambridge.orgnih.gov While the exact molecular mechanism is complex, it is thought to involve changes in the protein-chromophore interactions and potentially altered geometry of the hydroxyretinal within the binding pocket, leading to a stabilization of the pi-electron system and an increase in the energy gap between the ground and excited states. ucl.ac.uknih.gov This spectral tuning allows organisms utilizing this compound to adapt their vision to specific light environments, such as the blue-shifted light prevalent in deep-sea habitats where Watasenia scintillans is found. cambridge.orgresearchgate.net

Regeneration Pathways within the Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal (B22103), after it has been isomerized to all-trans-retinal (B13868) upon light absorption. This regeneration primarily occurs in the retinal pigment epithelium (RPE) wikipedia.orgnews-medical.net. While the standard visual cycle is well-established, the metabolic fate and potential recycling of modified retinoids such as this compound are areas of ongoing investigation. The regeneration of 11-cis-retinal in vertebrates typically involves the conversion of all-trans-retinol to 11-cis-retinol (B117599), followed by oxidation to 11-cis-retinal wikipedia.org. This process is crucial for replenishing the chromophore required by opsin proteins in photoreceptor cells wikipedia.orgnews-medical.net.

Biochemical Intermediates and Enzymatic Steps in Chromophore Turnover

In the canonical visual cycle, all-trans-retinal, released after photoisomerization of 11-cis-retinal bound to opsin, is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs) in the photoreceptor outer segments news-medical.netwikipedia.org. This all-trans-retinol is then transported to the RPE, where it is esterified by lecithin:retinol (B82714) acyltransferase (LRAT) into all-trans-retinyl esters news-medical.netwikipedia.orguniprot.orguniprot.org. The key step in regenerating the chromophore is the isomerization of all-trans-retinyl esters to 11-cis-retinol by the enzyme RPE65 lipidmaps.orgpnas.org. Finally, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDH5 is one such enzyme) in the RPE news-medical.net.

The specific biochemical intermediates and enzymatic steps involved in the turnover of this compound within a potential visual cycle or related pathway are less extensively characterized compared to the canonical retinoids. However, given its structure, this compound could theoretically participate in enzymatic reactions similar to those involving retinal and retinol. For instance, it might be subject to reduction by dehydrogenases or esterification by acyltransferases if appropriate enzymes recognize it as a substrate. Research into the enzymes that can process hydroxylated retinoids is necessary to fully understand the metabolic pathways of this compound in the retina.

Functional Comparison with Canonical Retinal Visual Cycles

The primary functional difference between this compound and the canonical chromophore, 11-cis-retinal, lies in their ability to effectively bind to opsin proteins and initiate the phototransduction cascade upon light absorption. 11-cis-retinal is the specific isomer required to form functional rhodopsin and cone pigments wikipedia.orgnews-medical.netwikipedia.org. Upon light exposure, the photoisomerization of 11-cis-retinal to all-trans-retinal triggers the conformational changes in opsin that lead to a neuronal signal wikipedia.orgwikipedia.org.

While this compound is structurally related to retinal, the presence of the hydroxyl group at the 4-position of the cyclohexenyl ring can influence its interaction with opsin and the enzymes of the visual cycle. Studies comparing the spectral properties and regeneration kinetics of visual pigments formed with this compound versus 11-cis-retinal are crucial for understanding its functional implications. In some organisms, modified retinoids like 3-hydroxyretinal (B16449) are the primary chromophores, and their regeneration pathways can differ from the vertebrate visual cycle pnas.orgjneurosci.orgnih.gov. Investigating whether this compound can form a functional chromophore with vertebrate opsins and how efficiently it can be regenerated through existing or alternative enzymatic pathways is key to determining its role, if any, in vertebrate vision.

Data Table: Key Enzymes in the Canonical Visual Cycle

| Enzyme Name | Abbreviation | Primary Location in Visual Cycle | Catalyzed Reaction |

| Retinol Dehydrogenases | RDH | Photoreceptor Outer Segments | All-trans-retinal to All-trans-retinol |

| Lecithin:Retinol Acyltransferase | LRAT | Retinal Pigment Epithelium (RPE) | All-trans-retinol to All-trans-retinyl ester |

| RPE65 | RPE65 | Retinal Pigment Epithelium (RPE) | All-trans-retinyl ester to 11-cis-retinol |

| 11-cis-Retinol Dehydrogenase | RDH5 | Retinal Pigment Epithelium (RPE) | 11-cis-retinol to 11-cis-retinal |

Note: This table focuses on key enzymes in the canonical visual cycle involving standard retinoids. The enzymes specifically involved in this compound metabolism and regeneration, if any, would require further dedicated research.

Computational and Structural Biology Approaches to 4 Hydroxyretinal Opsin Complexes

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Chromophore-Protein Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a widely used approach to study the interactions between the chromophore and the protein environment in rhodopsins. This method treats the chromophore and critical surrounding amino acid residues quantum mechanically, while the rest of the protein and solvent are treated with less computationally expensive molecular mechanics force fields. nih.govarxiv.org This allows for a balance between accuracy and computational feasibility when studying complex biological systems.

Studies utilizing QM/MM simulations have been employed to theoretically incorporate hydroxyretinals, including 4-hydroxyretinal, into visual pigments like those found in squid and bovine opsins. These simulations aim to provide insights into the structural and energetic aspects of the chromophore-opsin interaction. Research suggests that, contrary to some general perceptions, a direct hydrogen bond between the hydroxyl group on the β-ionone ring of hydroxyretinal and the opsin protein may not be formed. acs.orgresearchgate.net QM/MM calculations have also been used to investigate factors contributing to the opsin shift, which is the difference in the absorption maximum of the chromophore when bound to the protein compared to in solution. nih.gov

Modeling of Conformation and Enantioselectivity of this compound within Opsin Binding Pockets

Modeling approaches are essential for understanding how this compound fits and is oriented within the binding pocket of opsin proteins. These studies often involve techniques like molecular docking and molecular dynamics simulations.

In silico docking screens have been performed to assess the binding properties of various retinal isomers, including this compound, against opsin structures. nih.govpeerj.com These studies can help predict the favored binding poses and relative binding energies of different chromophores. For instance, when docked against the squid crystal structure, 11-cis-retinal (B22103) typically shows the lowest free energy of binding, consistent with its role as the functional chromophore in many squid rhodopsins. nih.govpeerj.com However, this compound has also demonstrated activity in nature and its binding within the opsin pocket has been explored through such modeling. nih.gov

Molecular dynamics simulations can further explore the stability and flexibility of the opsin-chromophore complex over time, providing information on the dynamic conformation of this compound within the binding pocket and its interactions with surrounding amino acid residues. peerj.com These simulations can reveal how the chromophore's conformation might change and how the protein structure responds to the presence of the bound ligand. Insights into enantioselectivity, or the preferential binding of one stereoisomer over another, can also be gained through detailed modeling of the binding pocket's steric and electronic environment. acs.org

Insights into Excited State Dynamics and Photochemical Reactivity of this compound-Opsin Complexes

Understanding the excited state dynamics and photochemical reactivity of this compound-opsin complexes is crucial for elucidating the mechanism of photoreception. Computational methods, particularly those that can describe excited electronic states, are vital in this area.

Upon light absorption, the retinal chromophore is promoted from its electronic ground state to an excited singlet state. mdpi.comescholarship.org From this excited state, rapid photochemical reactions, such as isomerization, occur, triggering conformational changes in the opsin protein that initiate the signal transduction cascade. mdpi.comlibretexts.orgpnas.org

Computational studies, including those employing QM/MM methods capable of handling excited states, can simulate the events that follow light absorption in rhodopsins containing different chromophores, including hydroxyretinals. These simulations can track the excited-state relaxation pathways and the dynamics of bond isomerization. nih.govuni-due.de Research on other retinal-opsin systems has shown that excited-state dynamics can involve ultrafast photoisomerization via conical intersections, leading to the ground-state product. researchgate.netnih.govmdpi.com Applying these techniques to this compound-opsin complexes can provide insights into the specific excited-state processes and the efficiency of photoisomerization for this particular chromophore. Studies have suggested that hydroxyretinals like this compound can lead to slightly blue-shifted absorption maxima compared to retinal (A1) pigments, which is attributed to changes in the bond-length alternation of the hydroxyretinal. acs.org

Evolutionary Dynamics and Comparative Aspects of Visual Chromophore Diversity

Phylogenetic Distribution of 4-Hydroxyretinal Utilization in Visual Systems

The utilization of this compound as a visual chromophore appears to be restricted to specific lineages, contrasting with the widespread use of retinal (A1) and 3,4-didehydroretinal (A2) nih.govwikipedia.org. Research indicates that this compound has been identified in certain cephalopod species, notably the firefly squid (Watasenia scintillans) and some mesopelagic cephalopods peerj.comnih.govnih.govhelsinki.fidoi.orgdntb.gov.ua. This limited phylogenetic distribution suggests that the metabolic pathways required for synthesizing or utilizing this compound in visual pigments may have evolved in a lineage-specific manner or are maintained under particular selective pressures prevalent in the habitats of these organisms.

Unlike A1 and A2, which are found across broader taxonomic groups including vertebrates (A1 and A2 in fish, amphibians, reptiles; A1 primarily in mammals and birds) and invertebrates nih.govwikipedia.orgredalyc.orgfrontiersin.orgscielo.org.cocambridge.orgbiologists.com, this compound's presence seems more constrained peerj.comnih.govdoi.org. Another hydroxylated retinal, 3-hydroxyretinal (B16449) (A3), is found in various insects, further highlighting the diverse evolutionary paths of chromophore utilization within the arthropods and other invertebrates peerj.comnih.govdoi.orgcambridge.orgoup.com.

Adaptive Significance of Multiple Retinal Chromophores in Specific Niches

The presence of multiple retinal chromophores, including this compound, contributes to the adaptive significance of visual systems by allowing for spectral tuning of visual pigments, thereby optimizing light capture in diverse light environments doi.orgredalyc.orgfrontiersin.orgscielo.org.cocambridge.orgbiologists.comannualreviews.orgoup.com. The spectral sensitivity of a visual pigment is determined by both the opsin protein sequence and the bound chromophore helsinki.firedalyc.orgscielo.org.coannualreviews.orgoup.com. Different chromophores cause shifts in the wavelength of maximum absorbance (λmax) of the visual pigment doi.orgredalyc.orgcambridge.org.

While 3,4-didehydroretinal (A2) generally causes a red-shift in the λmax compared to retinal (A1), hydroxylated retinals like 3-hydroxyretinal and this compound can cause a blueshift doi.orgcambridge.org. For instance, in Watasenia scintillans, the visual pigment utilizing this compound has a λmax at 470 nm, compared to 484 nm for the pigment with a retinal chromophore, demonstrating a 14-nm blueshift attributed to this compound cambridge.org. Similarly, experiments with bleached salamander rods regenerated with 11-cis this compound showed a rhodopsin with a λmax at 478 nm, a 31 nm blueshift relative to native retinal-based rhodopsins cambridge.org. This ability to tune spectral sensitivity through chromophore variation is particularly important for organisms living in specific light environments, such as the deep-sea or freshwater, where the spectral composition of light differs significantly from terrestrial or surface marine habitats helsinki.firedalyc.orgfrontiersin.orgbiologists.com. The presence of this compound in deep-sea cephalopods suggests an adaptation to the blue-shifted light spectrum characteristic of deeper waters nih.govhelsinki.ficambridge.org.

Molecular Evolution of Opsin Genes in Conjunction with this compound Binding

While 11-cis-retinal (B22103) is the most common chromophore, the ability of some opsins to bind alternative chromophores like this compound is a result of evolutionary processes affecting the opsin protein structure, particularly in the chromophore-binding site peerj.comnih.govbiorxiv.org. Changes in key amino acids within this pocket can alter the interaction with the chromophore, leading to shifts in spectral sensitivity helsinki.fibiorxiv.org. The evolution of opsin genes has involved gene duplication and subsequent diversification, leading to different opsin classes sensitive to various wavelengths nih.govoup.comannualreviews.orgoup.comroyalsocietypublishing.orgbiorxiv.org. While the general structure and the conserved lysine (B10760008) binding site are maintained, variations in the surrounding residues can accommodate different chromophores or fine-tune the spectral absorption with the same chromophore wikipedia.orgpeerj.comnih.govredalyc.organnualreviews.orgbiorxiv.org. The presence of this compound-based visual pigments in specific cephalopods implies co-evolutionary adaptations in their opsin proteins to efficiently bind and utilize this particular chromophore for vision in their ecological niche nih.govhelsinki.ficambridge.org.

Advanced Analytical Methodologies for the Investigation of 4 Hydroxyretinal in Biological Matrices

Isolation and Purification Techniques from Complex Biological Samples

The isolation and purification of 4-hydroxyretinal from biological samples are critical initial steps due to the complex nature of these matrices and the potential for interfering substances. While specific detailed protocols for this compound isolation were not extensively detailed in the search results, general approaches for retinoid extraction from tissues and biological samples involve techniques aimed at separating retinoids from lipids and other cellular components. For instance, methods for quantifying other retinoids in tissues have utilized ultrasonic extraction with acetonitrile. nih.gov Another study mentions the extraction and analysis of retinoids from retina tissue after visual pigment purification. nih.gov The delicate nature of these molecules requires careful handling to avoid isomerization, bond rearrangements, and oxidation during the extraction process. researchgate.net Purification often follows initial extraction to enrich the target compound and remove impurities that could interfere with subsequent analyses. Techniques like flash chromatography have been used in the purification of hydroxyretinol isomers derived from this compound. pnas.org

Chromatographic Separation Methods for Isomer Analysis

Chromatographic methods are essential for separating this compound from other retinoids and for resolving its various isomers. Given the potential for different geometrical (e.g., all-trans, 11-cis) and enantiomeric forms, effective chromatographic separation is vital for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the quantitative and qualitative analysis of retinoids, including this compound. nih.govnih.govpnas.orgescholarship.orgresearchgate.net HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. The separated components are typically detected by UV absorbance, leveraging the characteristic chromophore structure of retinoids. nih.govebi.ac.uk

HPLC has been successfully applied to analyze retinoids extracted from biological sources like the retina of Watasenia scintillans, enabling the identification of this compound as a visual pigment chromophore. nih.govresearchgate.net In such applications, the chromophores are extracted and analyzed by HPLC, often compared with synthetic standards. nih.gov

For qualitative analysis using HPLC, identification is commonly achieved by comparing the retention time of a sample component with that of a standard compound run under the same conditions. jasco-global.com If a complex chromatogram is obtained, adding the standard to the unknown sample can help confirm the identity of the target peak. jasco-global.com Analyzing HPLC-collected fractions using techniques like IR or mass spectrometry further enhances the reliability of qualitative analysis. jasco-global.com

Quantitative analysis using HPLC typically involves creating a calibration curve by analyzing standard samples of known concentrations. jasco-global.com The concentration of the analyte in unknown samples is then determined by comparing its peak area or height to the calibration curve. jasco-global.comlongdom.org Both external and internal standard methods can be employed for quantification. jasco-global.com The internal standard method, which involves adding a known amount of a stable compound not present in the sample, can help mitigate errors related to injection volume and solvent evaporation. jasco-global.com

HPLC has been used to separate isomers of hydroxyretinol derived from this compound. pnas.org For example, a YMC-Pack silica (B1680970) gel column eluted with ethyl acetate/hexane has been used for the separation of (4S)-4-hydroxyretinol isomers. pnas.org

Spectroscopic Characterization for Structural Elucidation and Functional Studies

Spectroscopic methods provide crucial information regarding the structure, stereochemistry, and electronic properties of this compound, which are vital for understanding its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules like this compound. oup.comnih.govpnas.orgresearchgate.netutdallas.edu Analysis of NMR spectra, particularly proton NMR (¹H NMR), provides information about the types of protons present, their chemical environment, and their connectivity, which can be used to confirm the structure of this compound and assign the configuration at chiral centers. pnas.orgsciencegate.app

NMR spectroscopy was used in the identification of this compound extracted from Watasenia scintillans. oup.comnih.govresearchgate.net For instance, the ¹H NMR spectrum was used to confirm the structure of all-trans-4-oxo-ROL, a related retinoid metabolite. pnas.org Furthermore, synthetic approaches to determine the absolute configuration of visual pigment chromophores, including this compound, have involved the synthesis of specific enantiomers and their characterization, likely utilizing NMR among other spectroscopic methods. researchgate.net

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the identification and metabolite profiling of this compound in biological samples. oup.comnih.govpnas.orgresearchgate.netebi.ac.ukutdallas.eduescholarship.org MS provides information about the molecular weight of the compound and its fragments, which can be used to confirm its identity and to detect and identify related metabolites.

MS has been used in conjunction with HPLC for the analysis of retinoids from biological sources. amazonaws.comresearchgate.net Laser desorption ionization (LDI-MS) and matrix-assisted laser desorption ionization (MALDI-MS) have been applied to analyze various retinoids, including 4-oxoretinal, a related compound. ebi.ac.uk These techniques can provide abundant molecular ions and characteristic fragment ions that aid in structural elucidation. ebi.ac.uk Postsource decay laser desorption/ionization mass spectrometry (PSD-LDI MS) after HPLC separation has been demonstrated for characterizing endogenous retinoids in mammalian cell extracts and tissues. researchgate.net

MS analysis was part of the characterization process that led to the identification of this compound in the firefly squid. oup.comnih.govresearchgate.net Metabolite profiling using MS can help in understanding the metabolic fate of this compound in biological systems by identifying its precursors and breakdown products. pnas.orgebi.ac.ukresearchgate.net

Infrared (IR) and UV-Vis Spectroscopy for Conformational and Electronic Properties

Infrared (IR) and UV-Vis spectroscopy provide valuable insights into the conformational and electronic properties of this compound. oup.comnih.govebi.ac.ukpnas.orgresearchgate.netutdallas.edusciencegate.appescholarship.orgazooptics.comstackexchange.comuniversiteitleiden.nlnih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. azooptics.com This technique is particularly useful for compounds with conjugated double bond systems, like retinoids, as they exhibit characteristic absorption maxima (λmax) that are sensitive to the extent of conjugation and the surrounding environment. azooptics.com UV-Vis spectroscopy has been used to study the spectral properties of visual pigments, including those based on this compound. ebi.ac.uknih.gov The absorbance spectrum of a synthetic visual pigment generated from bovine opsin and this compound has been compared to bovine rhodopsin and a rhodopsin template. ebi.ac.uk Studies have shown that this compound can shift the absorbance spectrum of visual pigments towards shorter wavelengths. oup.com UV-Vis detection is also commonly coupled with HPLC for the analysis and quantification of retinoids. nih.govebi.ac.ukresearchgate.net

Interactive Data Table: Spectroscopic Techniques Applied to this compound

| Spectroscopic Technique | Information Provided | Applications in this compound Analysis | Relevant Citations |

| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Confirmation of structure, determination of configuration at chiral centers. | oup.comnih.govpnas.orgresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, identification | Identification of this compound, metabolite profiling, analysis in complex biological matrices. | oup.comnih.govpnas.orgresearchgate.netebi.ac.ukresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems, λmax | Studying spectral properties of visual pigments, quantitative and qualitative analysis in conjunction with HPLC. | oup.comebi.ac.uknih.govazooptics.comnih.gov |

| IR Spectroscopy | Molecular vibrations, functional groups, conformation | Confirmation of functional groups, structural characterization, insights into conformational properties. | oup.comnih.govresearchgate.netstackexchange.comnih.gov |

Future Directions and Unexplored Research Frontiers for 4 Hydroxyretinal

Elucidation of Novel Enzymatic Pathways and Regulatory Mechanisms in Retinoid Metabolism

The metabolism of retinoids is a complex process involving a series of enzymatic conversions, including oxidation and reduction reactions researchgate.net. While the general pathways for major retinoids like retinol (B82714) and retinoic acid are relatively well-characterized, the specific enzymatic pathways and regulatory mechanisms governing the formation and metabolism of 4-hydroxyretinal are less understood. Retinoic acid, a key vitamin A metabolite, is known to be metabolized to polar metabolites such as 4-hydroxy-RA and 4-oxo-RA by cytochrome P450 enzymes, including CYP26s bio-rad.commdpi.com. Studies have also indicated that CYP450 enzymes are involved in the conversion of retinaldehyde (RAL) to this compound psu.edu.

Future research needs to focus on identifying the specific enzymes responsible for the synthesis and degradation of this compound in organisms where it is found naturally. This includes pinpointing the enzymes that catalyze the hydroxylation of retinal to form this compound and those involved in its subsequent metabolic transformations. Understanding the regulatory mechanisms that control the expression and activity of these enzymes is also crucial. This could involve investigating the transcriptional regulation of the genes encoding these enzymes and the post-translational modifications that affect their activity.

Furthermore, exploring how these pathways are integrated within the broader retinoid metabolic network in different tissues and organisms is essential. Given that this compound is a chromophore in certain visual pigments, research into its metabolic regulation within the context of the visual cycle in these organisms is of particular interest. Understanding these enzymatic pathways and regulatory mechanisms will provide fundamental insights into the biology of this compound and its potential roles.

Investigation of Potential Non-Visual Biological Functions of this compound

While this compound is recognized for its role as a visual chromophore in specific species, the possibility of it possessing non-visual biological functions remains an important area for future investigation. Retinoids, in general, are known to exert diverse effects on cellular processes, including growth, differentiation, and inflammation, primarily mediated through nuclear retinoid receptors psu.eduresearchgate.net. Retinoic acid, for instance, regulates gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs) mdpi.comnih.gov. Some retinoid metabolites, previously considered inactive, have been shown to display transcriptional regulatory activity researchgate.net.

The potential for this compound to interact with retinoid receptors or other signaling molecules needs to be explored. Although reporter gene expression systems have been used to detect retinoid activity, they are not always specific for individual retinoids like this compound and may not be quantitative nih.govportlandpress.com. This highlights the need for more targeted studies to determine if this compound can directly activate or modulate the activity of known retinoid receptors or other signaling pathways.

Research into non-visual opsins and their diverse roles, including in circadian regulation, thermosensation, and hearing, suggests that retinoids might be involved in a wider array of biological processes than traditionally thought nih.govbiorxiv.orgfrontiersin.org. Investigating whether this compound plays a role in any of these non-visual processes in the organisms where it is present could reveal novel biological functions. This could involve studies on the expression patterns of this compound metabolizing enzymes and potential target proteins in non-visual tissues.

Development of Advanced Bioanalytical Tools for In Vivo Studies and Real-Time Monitoring

Studying the in vivo dynamics and biological functions of this compound necessitates the development of advanced bioanalytical tools. Current methods for quantifying retinoids, such as HPLC-UV, GC/MS, and LC/MS/MS, have varying sensitivities and specificities and may require sample processing steps like derivatization nih.govportlandpress.com. While LC/MS/MS offers good sensitivity and specificity, real-time monitoring of retinoid presence and metabolism in living systems remains challenging nih.govportlandpress.com. Non-instrumental methods like reporter gene assays lack specificity and quantitative accuracy for individual retinoids nih.govportlandpress.com.

Future efforts should focus on developing more sensitive, specific, and ideally, non-invasive techniques for detecting and quantifying this compound in biological matrices. This could include the development of novel mass spectrometry-based approaches with enhanced sensitivity and throughput, as well as the creation of fluorescent or other types of probes that can selectively bind to this compound.

The ability to monitor this compound levels and its metabolic conversions in real-time within living cells or organisms would be a significant advancement. This could involve the development of genetically encoded sensors or the use of advanced imaging techniques coupled with specific probes. Such tools would be invaluable for studying the kinetics of this compound metabolism, its cellular distribution, and its interactions with target molecules in a dynamic biological context.

Application of Synthetic this compound Analogs as Biochemical Probes and Molecular Tools

The synthesis of this compound and its analogs offers opportunities for their application as biochemical probes and molecular tools to investigate retinoid biology. Synthetic approaches have been developed for preparing this compound and related compounds researchgate.netresearchgate.nettandfonline.com. Stable isotope-labeled retinoids, including those with modifications on the ring structure, are valuable for metabolic studies and structural research researchgate.netmdpi.com. Synthetic retinal analogs have also been used to study the binding site and photoreactions in rhodopsins and to modulate the spectral properties of microbial rhodopsins used in optogenetics acs.orgnih.govuniversiteitleiden.nlfrontiersin.org.

Future research can focus on designing and synthesizing novel this compound analogs with specific modifications to probe its interactions with enzymes, receptors, and other proteins. Analogs with altered electronic or structural properties could be used to investigate the requirements for binding and activity at target sites. For example, analogs with fluorescent tags could be synthesized to track the localization and dynamics of this compound in cells.

Furthermore, synthetic analogs could be developed as tools to perturb specific aspects of retinoid metabolism or signaling pathways involving this compound. This could help in dissecting the specific roles of this compound in biological processes. The application of synthetic this compound analogs holds significant potential for advancing our understanding of retinoid biochemistry and developing new tools for biological research.

Q & A

Q. How can researchers verify the structural identity of 4-Hydroxyretinal experimentally?

To confirm the structure of this compound, combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight, and ultraviolet-visible (UV-Vis) spectroscopy to detect conjugation patterns. Cross-reference experimental data with published spectral libraries (e.g., SciFinder, Reaxys) to validate consistency with known derivatives like 4-hydroxybenzaldehyde . For novel compounds, crystallographic analysis (X-ray diffraction) provides definitive structural confirmation.

Q. What methodological approaches are recommended for synthesizing this compound in the lab?

Synthesis typically involves regioselective hydroxylation of retinal precursors. Optimize reaction conditions (e.g., temperature, catalysts) using photochemical or enzymatic methods to ensure stereochemical fidelity. Purify intermediates via column chromatography and validate each step using thin-layer chromatography (TLC) or HPLC. Document reproducibility by repeating syntheses under controlled conditions and comparing yields and purity metrics .

Q. How should researchers address solubility challenges of this compound in experimental settings?

Test solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents, guided by analogs like 4-hydroxybenzaldehyde (soluble in ethanol, 8.45 mg/mL in water at 25°C) . For in vitro studies, use solvent systems that maintain compound stability while avoiding denaturation of biological components. Pre-solubilize in DMSO for cell-based assays, ensuring final concentrations are below cytotoxic thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound isomers in phototransduction?

Employ isomer-specific separation techniques (chiral HPLC) to isolate 11-cis and all-trans forms. Use time-resolved spectroscopy to study isomerization kinetics under controlled light exposure. Compare functional outcomes in photoreceptor cell models (e.g., electrophysiology in retinal rods) and validate with knockout studies or competitive inhibition assays . Ensure experimental replicates account for intra-sample variability.

Q. How can contradictory data on this compound’s photostability in literature be resolved?

Conduct meta-analyses to identify variables causing discrepancies (e.g., light intensity, solvent systems). Reproduce conflicting studies under standardized conditions, using identical instrumentation and purity criteria. Apply multivariate statistical models (ANOVA, PCA) to isolate contributing factors. Publish methodological critiques to clarify optimal protocols .

Q. What computational strategies are effective for modeling this compound’s interaction with retinal-binding proteins?

Use molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities and conformational changes. Validate with molecular dynamics simulations (GROMACS, AMBER) to assess stability under physiological conditions. Cross-correlate with mutagenesis data to refine energy landscapes. Ensure force fields are parameterized for retinal derivatives to improve accuracy .

Q. How should researchers design studies to evaluate this compound’s antioxidant properties in vivo?

Use transgenic animal models (e.g., Drosophila or zebrafish with oxidative stress reporters) to quantify antioxidant activity in real time. Pair with LC-MS/MS to measure metabolite levels in retinal tissues. Include controls for endogenous antioxidants (e.g., glutathione) and validate findings using knockout lines or pharmacological inhibitors . Adhere to ethical guidelines for vertebrate studies .

Methodological & Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

Document all experimental parameters (e.g., solvent batches, light sources, instrument calibration) in supplementary materials. Use open-access datasets (e.g., PubChem) for cross-validation. Share raw data and code via repositories like Zenodo or GitHub. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. How can researchers mitigate bias when interpreting this compound’s biological activity?

Implement double-blinded assays for cell-based and animal studies. Use orthogonal validation methods (e.g., corroborate fluorescence assays with HPLC quantification). Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Q. What ethical frameworks apply to studies involving this compound in vertebrate models?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and housing conditions. Obtain approval from ethics committees for in vivo work. Disclose conflicts of interest and adhere to data integrity standards when publishing .

Data Presentation & Publishing

Q. How should conflicting spectroscopic data for this compound be reported?

Present raw and processed data in supplementary tables, highlighting instrument-specific parameters (e.g., NMR field strength, MS ionization mode). Discuss potential artifacts (e.g., solvent peaks, matrix effects) and include error margins. Cite prior studies to contextualize discrepancies and propose standardization protocols .

Q. What are best practices for visualizing this compound’s isomerization dynamics?

Use time-lapsed UV-Vis spectra or 2D NMR (COSY, NOESY) to depict structural changes. For computational models, include interactive 3D renderings in supplementary files. Limit figures to critical findings and adhere to journal-specific formatting guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.